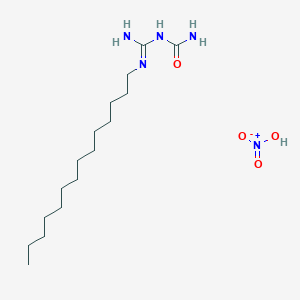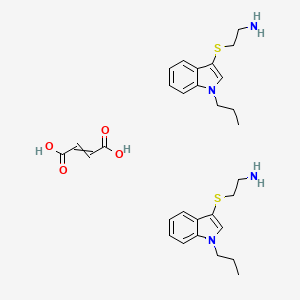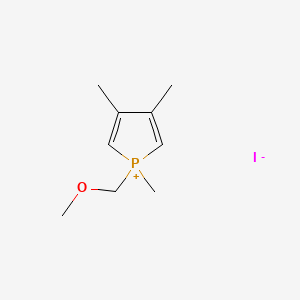
Nitric acid--N-(N'-tetradecylcarbamimidoyl)urea (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) is a complex chemical compound that combines the properties of nitric acid and N-(N’-tetradecylcarbamimidoyl)urea
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) involves the reaction of nitric acid with N-(N’-tetradecylcarbamimidoyl)urea. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using advanced chemical reactors. The process would require stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and continuous monitoring can help optimize the production process and reduce the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from the reactions of Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) has several scientific research applications, including:
Chemistry: The compound is used in chemical research to study its reactivity and potential as a precursor for synthesizing other compounds.
Biology: In biological research, the compound may be used to investigate its effects on biological systems and its potential as a biochemical tool.
Medicine: The compound’s unique properties make it a candidate for developing new pharmaceuticals or therapeutic agents.
Industry: Industrial applications of the compound include its use in manufacturing processes, where it may serve as a catalyst or reactant in producing various products.
Mecanismo De Acción
The mechanism by which Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) exerts its effects involves interactions with molecular targets and pathways within chemical or biological systems The compound may interact with specific enzymes, receptors, or other biomolecules, leading to changes in their activity or function
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) include other derivatives of nitric acid and urea, such as:
- Nitric acid–N-(N’-dodecylcarbamimidoyl)urea
- Nitric acid–N-(N’-hexadecylcarbamimidoyl)urea
- Nitric acid–N-(N’-octadecylcarbamimidoyl)urea
Uniqueness
The uniqueness of Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds
Conclusion
Nitric acid–N-(N’-tetradecylcarbamimidoyl)urea (1/1) is a fascinating compound with diverse applications in scientific research and industry Its unique chemical structure and reactivity make it a valuable tool for studying various chemical and biological processes
Propiedades
Número CAS |
60852-68-8 |
|---|---|
Fórmula molecular |
C16H35N5O4 |
Peso molecular |
361.48 g/mol |
Nombre IUPAC |
nitric acid;(N'-tetradecylcarbamimidoyl)urea |
InChI |
InChI=1S/C16H34N4O.HNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15(17)20-16(18)21;2-1(3)4/h2-14H2,1H3,(H5,17,18,19,20,21);(H,2,3,4) |
Clave InChI |
VEFPCNXYYMKXJW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCN=C(N)NC(=O)N.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 2-[[(2-nitrophenyl)methylene]amino]-, methyl ester](/img/structure/B14594973.png)
![(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14594976.png)

![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)


![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)


![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)


